molecular formula C7H14N2O4S B584470 D,L-Cystathionine-d4 (Major) CAS No. 146764-57-0

D,L-Cystathionine-d4 (Major)

Cat. No.: B584470
CAS No.: 146764-57-0
M. Wt: 226.283
InChI Key: ILRYLPWNYFXEMH-LNLMKGTHSA-N
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Description

D,L-Cystathionine-d4 (Major) is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker of homocysteine in biological science research to track metabolic pathways and reactivity. The compound has a molecular formula of C7H10D4N2O4S and a molecular weight of 226.29 .

Preparation Methods

The preparation of D,L-Cystathionine-d4 (Major) involves the use of isotopically labeled starting materials and chemical reactions. The synthesis process is complex and generally requires specific reaction conditions. Detailed preparation methods can be found in relevant research literature .

Chemical Reactions Analysis

D,L-Cystathionine-d4 (Major) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

D,L-Cystathionine-d4 (Major) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

D,L-Cystathionine-d4 (Major) is unique due to its isotopically labeled nature, which makes it a valuable tool in scientific research. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and labeling.

Properties

CAS No.

146764-57-0

Molecular Formula

C7H14N2O4S

Molecular Weight

226.283

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2

InChI Key

ILRYLPWNYFXEMH-LNLMKGTHSA-N

SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N

Synonyms

S-(2-Amino-2-carboxyethyl)homocysteine-d4;  DL-Allocystathionine-d4;  NSC 118379-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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